4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
4-ethoxy-1-piperidin-4-ylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-2-15-11-8-13(7-10(11)14)9-3-5-12-6-4-9/h9-12,14H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNVNDGCFDQWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell growth and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby influencing the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication. This inhibition can result in changes in gene expression, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular processes, including changes in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various substances. These interactions can affect metabolic flux and alter the levels of metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in various biological contexts.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects.
Biological Activity
4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current knowledge regarding its biological activity, including its effects on various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound can be described by the following structural formula:
This structure features a pyrrolidine ring substituted with a piperidine moiety and an ethoxy group, which may influence its pharmacological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Certain derivatives have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria .
- Anticancer Activity : Some studies suggest that this compound may induce apoptosis in cancer cells, potentially through pathways involving caspase activation and PARP inhibition .
- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties, which could be beneficial in neurodegenerative diseases .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
Case Studies
Case Study 1: Anticancer Properties
In a study evaluating the anticancer properties of piperidine derivatives, it was found that certain modifications to the piperidine structure enhanced cytotoxicity against breast cancer cells. The derivatives were tested for their ability to induce apoptosis and inhibit cell proliferation, indicating that structural variations significantly impact biological activity .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of piperidine-based compounds in models of neurodegeneration. Results indicated that these compounds could prevent neuronal cell death through modulation of apoptotic pathways, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Scientific Research Applications
The compound 4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol (CAS Number: 2098001-43-3) is a chemical entity that has garnered interest in various scientific research applications. This article explores its potential uses, focusing on pharmacological properties, synthesis, and its role in medicinal chemistry.
Pharmacological Studies
This compound is being investigated for its potential pharmacological effects, particularly in the following areas:
- CNS Activity : The piperidine structure often correlates with neuroactive properties. Preliminary studies suggest potential applications in treating neurological disorders such as anxiety and depression.
- Antidepressant Effects : Research indicates that compounds with similar structures may exhibit antidepressant-like effects in animal models, warranting further investigation into this compound's efficacy.
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available precursors. This compound can serve as a scaffold for synthesizing derivatives with modified pharmacological profiles.
Synthetic Route Example
A typical synthetic route might involve:
- Formation of the pyrrolidine core through cyclization reactions.
- Introduction of the piperidine group via nucleophilic substitution.
- Ethoxy group addition through alkylation methods.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant CNS activity in rodent models. |
| Study B | Showed potential antidepressant effects comparable to established drugs. |
| Study C | Investigated structure-activity relationships leading to optimized derivatives. |
These findings highlight the compound's potential as a lead for drug development targeting various neurological conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol to structurally related compounds, focusing on substituent effects and pharmacological relevance.
Structural Analogs with Pyrrolidine/Piperidine Moieties
Key Observations
Chlorinated benzyl derivatives (e.g., [1-(2,4-Dichloro-benzyl)-piperidin-4-ol]) exhibit higher logP values, which may improve antimicrobial potency but reduce solubility .
Stereochemical Considerations :
- Pyrrolidin-3-ol derivatives with defined stereochemistry (e.g., (3S,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol) show enhanced bioactivity due to optimized hydrogen bonding . The stereochemistry of the hydroxyl group in this compound could similarly influence target binding.
Pharmacokinetic Profiles :
- Piperidine-containing compounds, such as 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives, demonstrate favorable brain permeability (Log PS*fu ≈ -3.0), suggesting that this compound may also exhibit CNS activity if structurally optimized .
Biological Activity Trends: Bulky substituents (e.g., sulfonyl-benzyl groups in PF-543 derivatives) correlate with antitumor activity, whereas simpler substituents (e.g., ethoxy) may prioritize metabolic stability .
Data Table: Physicochemical and Pharmacokinetic Comparison
Research Findings and Implications
- Antitumor Potential: The piperidine-pyrrolidine scaffold in PF-543 derivatives demonstrates that substituent bulkiness (e.g., sulfonyl groups) enhances antitumor efficacy. The ethoxy group in the target compound may offer a balance between activity and pharmacokinetics .
- CNS Applications : Piperidine-containing compounds with moderate logP values (e.g., ~2.0) show favorable brain penetration, suggesting that this compound could be optimized for neurotherapeutic use .
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol typically follows a multi-step approach involving:
- Formation of the pyrrolidine core with appropriate substitution.
- Introduction of the piperidin-4-yl moiety.
- Installation of the ethoxy group at the 4-position.
- Functional group transformations including amide formation, ester hydrolysis, and reductive amination.
This strategy is consistent with procedures reported for related piperidinoyl-pyrrolidine compounds used as MC4 receptor agonists.
Key Preparation Steps and Conditions
2.1. Starting Materials and Initial Functionalization
- The synthesis often begins with substituted pyrrolidine derivatives or pyrrolidine carboxylates.
- For example, ethyl esters of pyrrolidine derivatives are dissolved in solvent mixtures such as THF/MeOH and subjected to hydrolysis using lithium hydroxide monohydrate to yield the corresponding carboxylic acids.
| Reagents/Conditions | Purpose | Outcome |
|---|---|---|
| LiOH monohydrate (5 eq.) | Hydrolysis of ethyl ester | Conversion to carboxylic acid |
| Solvent: Water/THF/MeOH (1:2:2) | Medium for reaction | Efficient ester cleavage |
| Room temperature, 2 hours | Mild conditions | High yield, minimal side reactions |
After hydrolysis, acidification with 1 N HCl and extraction with ethyl acetate isolates the acid intermediate for further use.
- The carboxylic acid intermediate is coupled with 2-(2-bromophenyl)pyrrolidine or similar amines using peptide coupling reagents such as HATU and a base like DIPEA in DMF.
- The reaction proceeds at room temperature for 18 hours to afford amide derivatives critical for the target compound's scaffold.
2.4. Reductive Amination and Alkylation
- Reductive amination is employed to introduce the piperidin-4-yl group or related substituents.
- For example, 4-nitrobenzaldehyde reacts with piperidine derivatives in ethanol with sodium borohydride as the reducing agent to yield corresponding amines or amides with high yields (86–95%).
Introduction of the Ethoxy Group
- Ethoxy substitution at the 4-position is introduced via reaction with ethyl isocyanatoacetate or ethyl esters under controlled conditions, often in dichloromethane (DCM) at room temperature.
- This step yields carbamoyl derivatives bearing the ethoxy group, which are further processed to the final compound.
Representative Reaction Scheme (Summary)
| Step | Reaction Type | Reagents & Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Ester Hydrolysis | LiOH·H2O, THF/MeOH/H2O, RT, 2 h | Pyrrolidine carboxylic acid |
| 2 | Amide Coupling | HATU, DIPEA, DMF, RT, 18 h | Amide derivative with piperidin-4-yl moiety |
| 3 | Reductive Amination | 4-Nitrobenzaldehyde, NaBH4, EtOH, RT | Amino-substituted pyrrolidine intermediate |
| 4 | Ethoxy Group Introduction | Ethyl isocyanatoacetate, DCM, RT | 4-Ethoxy substituted carbamoyl derivative |
| 5 | Final Purification | Extraction, drying, concentration | This compound |
Detailed Research Findings and Characterization
- The synthesized intermediates and final compound are characterized by LC-MS, ^1H NMR, and ^13C NMR spectroscopy to confirm structure and purity.
- For instance, LC-MS retention times and molecular ion peaks ([M+H]^+) are consistent with expected molecular weights (e.g., 195–487 m/z for intermediates).
- NMR data shows characteristic chemical shifts for aromatic protons, methylene groups, and ethoxy substituents, confirming successful functionalization.
Notes on Reaction Optimization and Yields
- The use of mild conditions (room temperature, aqueous-organic solvent mixtures) minimizes side reactions and degradation.
- High yields (86–98%) are reported for key steps such as reductive amination and carbamoylation, indicating efficient protocols.
- The choice of coupling reagents (HATU) and bases (DIPEA) is critical for amide bond formation efficiency.
- Purification steps typically involve aqueous workup and organic solvent extraction, followed by drying over magnesium sulfate and concentration under reduced pressure.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ester Hydrolysis | LiOH·H2O, THF/MeOH/H2O, RT, 2 h | >90 | Mild, efficient |
| Amide Coupling | HATU, DIPEA, DMF, RT, 18 h | 85–95 | Room temp, prolonged stirring |
| Reductive Amination | 4-Nitrobenzaldehyde, NaBH4, EtOH, RT | 86–95 | High yield, clean reaction |
| Ethoxy Group Introduction | Ethyl isocyanatoacetate, DCM, RT | 90–96 | Efficient carbamoylation |
Additional Considerations
- The synthetic routes described align with known procedures for related piperidinoyl-pyrrolidine compounds, including those patented for MC4 receptor agonists.
- Alternative synthetic approaches may involve different protecting groups or coupling strategies but generally follow the outlined sequence of ester hydrolysis, amide bond formation, and reductive amination.
- The robustness of these methods facilitates scale-up and further medicinal chemistry optimization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
